molecular formula C16H18N2O4 B12827022 (R)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate

(R)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate

Cat. No.: B12827022
M. Wt: 302.32 g/mol
InChI Key: BCPPKHPWLRPWBJ-SNXORLAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate is a chemical compound with a unique structure that includes a pyridine ring substituted with an ethynyl group and a methylpyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate involves several steps. One common method includes the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The process typically involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to ®-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine fumarate include pyrrolone and pyrrolidinone derivatives. These compounds share structural similarities but may differ in their biological activities and applications

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-ethynyl-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m1./s1

InChI Key

BCPPKHPWLRPWBJ-SNXORLAUSA-N

Isomeric SMILES

CN1CCC[C@@H]1C2=CN=CC(=C2)C#C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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